2-amino-1-benzyl-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-benzyl-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, a benzyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-benzyl-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, such as a substituted aniline, with a cyclopropyl ketone under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The resulting intermediate is then subjected to further functionalization to introduce the benzyl and amino groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Additionally, scale-up processes may be developed to ensure the compound can be produced in large quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-benzyl-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrroloquinoxaline compounds.
Scientific Research Applications
2-amino-1-benzyl-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as electronic and photonic materials.
Mechanism of Action
The mechanism of action of 2-amino-1-benzyl-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid ethyl ester
Uniqueness
2-amino-1-benzyl-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and its structural features. The presence of the cyclopropyl group, in particular, imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H19N5O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-amino-1-benzyl-N-cyclopropylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C21H19N5O/c22-19-17(21(27)23-14-10-11-14)18-20(25-16-9-5-4-8-15(16)24-18)26(19)12-13-6-2-1-3-7-13/h1-9,14H,10-12,22H2,(H,23,27) |
InChI Key |
PCOKQEYRMBDNOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5)N |
Origin of Product |
United States |
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